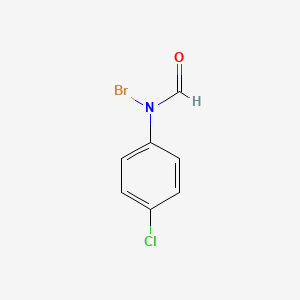

N-Bromo-N-(4-chlorophenyl)formamide

Description

N-Bromo-N-(4-chlorophenyl)formamide is a halogenated formamide derivative characterized by the presence of both bromine and chlorine substituents on its aromatic ring. These compounds are often studied for their phase transitions, dielectric behavior, and utility in organic synthesis . The bromine and chlorine substituents introduce strong electron-withdrawing effects, which influence reactivity, crystallinity, and intermolecular interactions. This article compares this compound with structurally related compounds, focusing on synthesis, structural features, thermal behavior, and applications.

Properties

CAS No. |

93663-19-5 |

|---|---|

Molecular Formula |

C7H5BrClNO |

Molecular Weight |

234.48 g/mol |

IUPAC Name |

N-bromo-N-(4-chlorophenyl)formamide |

InChI |

InChI=1S/C7H5BrClNO/c8-10(5-11)7-3-1-6(9)2-4-7/h1-5H |

InChI Key |

ZSIZVNDWAYIHGB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N(C=O)Br)Cl |

Origin of Product |

United States |

Preparation Methods

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) data for structurally analogous compounds, such as N-(4-chlorophenyl)-N-methylformamide, reveal characteristic peaks: δ=8.42 (s, 1H, CHO), 7.38–7.31 (m, 2H, aryl), and 7.10–7.07 (m, 2H, aryl). Infrared spectroscopy typically shows C=O stretching at 1,660–1,690 cm⁻¹ and N–Br absorption near 550 cm⁻¹.

Preparation Methods and Reaction Optimization

The primary synthesis route involves nucleophilic aromatic substitution (SNAr) between 4-chloro-bromobenzene derivatives and formamide under basic conditions. Alternative approaches include transition-metal-catalyzed couplings and solvent-free protocols.

Direct Synthesis via Halogen-Formamide Condensation

The patented method (CN102942500A) employs halogenated aromatics and excess formamide (1:1–1:100 molar ratio) with copper catalysts (CuO, Cu powder) and potassium bases (K₂CO₃, KI). Representative conditions and yields are summarized in Table 1.

Table 1: Optimization of Reaction Conditions for this compound Synthesis

| Starting Material | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 4-Chlorobromobenzene | CuO (0.1 eq) | K₂CO₃ (1 eq) | None | 180 | 3 | 89.5 |

| 4-Chlorobromobenzene | CuO (0.1 eq) | K₂CO₃ (1 eq) | None | 150 | 4 | 92.2 |

| 4-Chlorobromobenzene | Cu powder (0.1 eq) | Na₂CO₃ (1 eq) | Toluene | 120 | 10 | 91.2 |

Key findings:

Mechanistic Insights

The reaction proceeds through a two-step mechanism:

- Base-assisted deprotonation of formamide generates a nucleophilic amide ion (RCONH⁻).

- Copper-mediated substitution at the aromatic carbon bearing bromine, with simultaneous bromide expulsion (Figure 1).

$$

\text{Ar-Br} + \text{HCONH}2 \xrightarrow{\text{Cu, Base}} \text{Ar-N(H)COH} + \text{HBr} \quad \text{(Step 1)}

$$

$$

\text{Ar-N(H)COH} + \text{Br}2 \rightarrow \text{Ar-N(Br)COH} + \text{HBr} \quad \text{(Step 2)}

$$

Figure 1: Proposed mechanism for N-bromination via copper catalysis.

Critical Parameters Influencing Reaction Efficiency

Catalyst Selection

Copper oxides (CuO) outperform elemental copper in solvent-free systems due to enhanced Lewis acidity, which polarizes the C–Br bond (Table 2).

Table 2: Catalyst Screening for Brominated Amide Synthesis

| Catalyst | Loading (eq) | Yield (%) | Byproducts Identified |

|---|---|---|---|

| CuO | 0.1 | 93.9 | <5% debrominated aryl |

| Cu powder | 0.1 | 86.7 | 12% diaryl ether |

| KI | 0.1 | 78.2 | 20% formic acid |

Temperature and Time Dependence

Yields plateau above 120°C due to competing decomposition pathways. At 180°C, <5% yield loss occurs from formamide dehydration to HCN.

Chemical Reactions Analysis

Types of Reactions: N-Bromo-N-(4-chlorophenyl)formamide undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of various derivatives.

Oxidation Reactions: The compound can undergo oxidation reactions, often facilitated by oxidizing agents.

Reduction Reactions: Reduction of the compound can lead to the removal of the bromine atom, forming N-(4-chlorophenyl)formamide.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild conditions.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed:

Substitution Reactions: Various substituted derivatives of N-(4-chlorophenyl)formamide.

Oxidation Reactions: Oxidized forms of the compound, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction Reactions: N-(4-chlorophenyl)formamide and other reduced derivatives.

Scientific Research Applications

Chemistry: N-Bromo-N-(4-chlorophenyl)formamide is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound’s brominated structure makes it a useful probe in biological studies, particularly in understanding the interactions of brominated compounds with biological systems.

Medicine: Research is ongoing to explore the potential medicinal applications of this compound and its derivatives. These compounds may exhibit antimicrobial, anticancer, or anti-inflammatory properties.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique chemical properties make it valuable in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of N-Bromo-N-(4-chlorophenyl)formamide involves its interaction with molecular targets through its bromine and chlorine atoms. These halogen atoms can participate in various chemical reactions, including halogen bonding and electrophilic aromatic substitution. The compound’s effects are mediated by its ability to form stable intermediates and products during these reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The substitution pattern and bond geometry of halogenated formamides significantly impact their physical and chemical properties. Key comparisons include:

- Bond Lengths : The C–Br bond in brominated analogs (e.g., ~1.89 Å in N-(4-bromophenyl)acetamide) is longer than C–Cl (~1.74 Å), reflecting bromine’s larger atomic radius . This difference affects molecular packing and van der Waals interactions.

- Crystal Systems : Halogenated formamides often crystallize in orthorhombic systems due to directional halogen bonding. For example, N-(4-chlorophenyl)formamide exhibits phase transitions between disordered and ordered states under thermal stress, a property linked to its crystal symmetry .

Thermal and Phase Behavior

Halogen substituents influence thermal stability and phase transitions:

- Chlorine vs. Bromine: Chlorinated formamides exhibit pronounced phase transitions due to stronger dipole-dipole interactions, whereas brominated analogs may prioritize van der Waals forces due to larger atomic size .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.